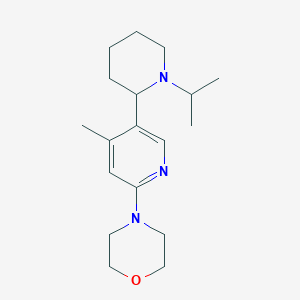![molecular formula C16H12FN3O4S B11814137 5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)
5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-((4’-Fluoro-[1,1’-biphényl]-4-yl)sulfonyl)-1-méthyl-4-nitro-1H-imidazole est un composé organique complexe qui comporte un groupe biphényle avec un substituant fluor, un groupe sulfonyle, un groupe nitro et un cycle imidazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-((4’-Fluoro-[1,1’-biphényl]-4-yl)sulfonyl)-1-méthyl-4-nitro-1H-imidazole implique généralement plusieurs étapes, notamment des réactions de substitution aromatique électrophile, de nitration et de sulfonation. Le processus commence par la préparation du chlorure de 4’-fluoro-[1,1’-biphényl]-4-sulfonyle, qui est ensuite mis à réagir avec le 1-méthyl-4-nitroimidazole dans des conditions spécifiques pour produire le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Cela inclut le contrôle de la température, de la pression et l’utilisation de catalyseurs pour faciliter les réactions. L’utilisation de réacteurs à écoulement continu et d’autres technologies de pointe peut encore améliorer l’efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-((4’-Fluoro-[1,1’-biphényl]-4-yl)sulfonyl)-1-méthyl-4-nitro-1H-imidazole subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine dans des conditions spécifiques.
Réduction : Le composé peut subir des réactions de réduction pour modifier le groupe nitro.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur le cycle biphényle.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme l’hydrogène gazeux ou les hydrures métalliques pour la réduction, et des agents oxydants comme le permanganate de potassium pour l’oxydation. Des catalyseurs tels que les acides de Lewis (par exemple, AlCl3) sont souvent utilisés pour faciliter la substitution aromatique électrophile .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro peut produire un dérivé amine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle biphényle .
Applications de la recherche scientifique
Le 5-((4’-Fluoro-[1,1’-biphényl]-4-yl)sulfonyl)-1-méthyl-4-nitro-1H-imidazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux de pointe et comme réactif dans divers procédés industriels
Applications De Recherche Scientifique
5-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mécanisme D'action
Le mécanisme d’action du 5-((4’-Fluoro-[1,1’-biphényl]-4-yl)sulfonyl)-1-méthyl-4-nitro-1H-imidazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont médiés par sa capacité à se lier et à moduler l’activité de certaines enzymes ou de certains récepteurs. La présence des groupes nitro et sulfonyle peut influencer sa réactivité et ses interactions avec les molécules biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de 4’-fluorobiphényl-4-sulfonyle
- Acide 4’-fluoro-1,1’-biphényl-4-carboxylique
- 5-Fluoro-1-phénylisoquinoléine
Unicité
Le 5-((4’-Fluoro-[1,1’-biphényl]-4-yl)sulfonyl)-1-méthyl-4-nitro-1H-imidazole est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H12FN3O4S |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
5-[4-(4-fluorophenyl)phenyl]sulfonyl-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C16H12FN3O4S/c1-19-10-18-15(20(21)22)16(19)25(23,24)14-8-4-12(5-9-14)11-2-6-13(17)7-3-11/h2-10H,1H3 |
Clé InChI |
OWUMWJWEXHWAMJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


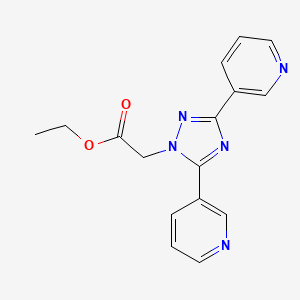

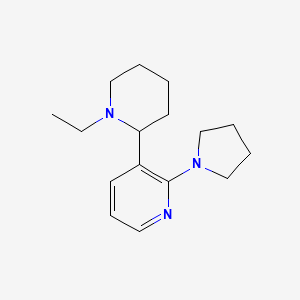

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)
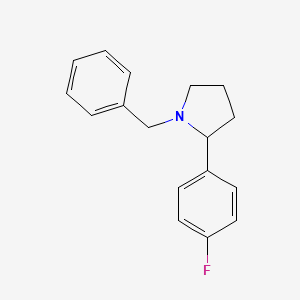

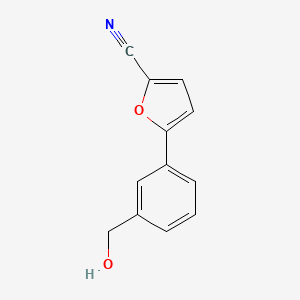


![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)


